Saran

Descripción general

Descripción

Saran is a trade name used by S.C. Johnson & Son, Inc. for a polyethylene food wrap. Initially, the this compound trade name was owned by Dow Chemical for polyvinylidene chloride, along with other monomers. Polyvinylidene chloride is a synthetic polymer that was discovered accidentally in 1933 by Ralph Wiley at Dow Chemical Company. It is known for its excellent barrier properties against moisture, oxygen, and aromas, making it ideal for food packaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Polyvinylidene chloride is produced by the polymerization of vinylidene chloride monomers. The polymerization process involves the use of radical initiators such as peroxides or azo compounds to start the reaction. The reaction is typically carried out in a closed system under controlled conditions to ensure the proper formation of the polymer .

Industrial Production Methods: In industrial settings, polyvinylidene chloride is produced by reacting vinylidene chloride with comonomers like vinyl chloride and alkyl acrylates. The process involves the use of closed systems to maintain control over the reaction conditions and to prevent contamination. The resulting polymer is then processed into various forms, including films and resins, for different applications .

Análisis De Reacciones Químicas

Types of Reactions: Polyvinylidene chloride undergoes several types of chemical reactions, including:

Oxidation: Polyvinylidene chloride can be oxidized under certain conditions, leading to the formation of various oxidation products.

Substitution: The polymer can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Decomposition: At elevated temperatures, polyvinylidene chloride can decompose, releasing hydrogen chloride and other by-products.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Substitution Reagents: Halogens like chlorine and bromine are often used in substitution reactions.

Decomposition Conditions: Decomposition typically occurs at temperatures above 200°C.

Major Products Formed:

Oxidation Products: Various carbonyl-containing compounds.

Substitution Products: Halogenated derivatives of polyvinylidene chloride.

Decomposition Products: Hydrogen chloride and other volatile compounds.

Aplicaciones Científicas De Investigación

Introduction to Saran

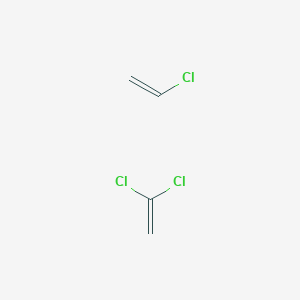

This compound is a thermoplastic polymer, primarily known as polyvinylidene chloride (PVDC), which is synthesized from the copolymerization of 1,1-dichloroethene (vinylidene chloride) and chloroethene (vinyl chloride) . This compound exhibits unique properties that make it suitable for a wide range of applications across various industries, including food packaging, medical devices, and chemical processing.

Structure and Composition

This compound's molecular structure is characterized by its repeating units derived from its monomers. The presence of chlorine atoms in its structure contributes significantly to its chemical and physical properties, such as barrier resistance to gases and moisture. The general repeating unit can be represented as:where indicates the number of repeating units .

Physical Properties

- Barrier Properties : this compound is known for its excellent barrier properties against oxygen and water vapor, making it ideal for packaging applications.

- Thermal Stability : It exhibits good thermal stability, allowing it to maintain its integrity under varying temperature conditions.

- Chemical Resistance : this compound is resistant to many chemicals, which enhances its utility in industrial applications.

Food Packaging

This compound is widely used in food packaging due to its superior barrier properties. It helps in prolonging the shelf life of perishable items by preventing oxygen and moisture ingress. Common applications include:

- This compound Wrap : A popular food wrap that keeps food fresh.

- Vacuum Packaging : Used in meat and cheese packaging to extend freshness.

Medical Devices

In the medical field, this compound's biocompatibility and chemical resistance make it suitable for various applications:

- Medical Packaging : Used for sterilizing medical instruments.

- Drug Delivery Systems : Its properties allow for controlled release formulations.

Chemical Industry

This compound finds extensive use in the chemical industry due to its resistance to solvents and corrosive substances:

- Linings for Chemical Storage Tanks : Protects against chemical corrosion.

- Protective Coatings : Used as a protective layer on various substrates.

Construction Materials

In construction, this compound is utilized for:

- Waterproofing Membranes : Its barrier properties help prevent water ingress.

- Insulation Materials : Provides thermal insulation due to low thermal conductivity.

Case Study 1: Food Preservation Using this compound Wrap

A study conducted on the effectiveness of this compound wrap in preserving food showed that items wrapped in this compound maintained freshness significantly longer than those wrapped in traditional plastic wraps. The study measured moisture loss and oxidation levels over time, demonstrating a marked improvement in quality preservation .

Case Study 2: Medical Packaging Innovations

Research highlighted the use of this compound in developing sterilization pouches for surgical instruments. These pouches provided a robust barrier against microbial contamination while being transparent enough for visibility during procedures. The study concluded that the use of this compound improved sterilization efficacy compared to conventional materials .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Packaging | This compound Wrap | Excellent moisture and oxygen barrier |

| Medical Devices | Sterilization Pouches | Enhanced protection against contamination |

| Chemical Industry | Tank Linings | High chemical resistance |

| Construction Materials | Waterproofing Membranes | Prevents water ingress |

Mecanismo De Acción

The primary mechanism by which polyvinylidene chloride exerts its effects is through its barrier properties. The polymer’s molecular structure creates a dense network that is highly impermeable to gases and moisture. This prevents the passage of oxygen, water vapor, and aroma molecules, thereby preserving the quality and freshness of the packaged contents .

Comparación Con Compuestos Similares

Polyethylene: Another common polymer used in food packaging, but with lower barrier properties compared to polyvinylidene chloride.

Polypropylene: Used in various packaging applications but lacks the same level of impermeability to gases and moisture.

Polyethylene Terephthalate: Known for its strength and clarity, but not as effective as polyvinylidene chloride in preventing gas and moisture transmission.

Uniqueness: Polyvinylidene chloride stands out due to its exceptional barrier properties, which make it highly effective in preserving the quality of packaged goods. Its ability to adhere to itself and form a tight seal further enhances its utility in food packaging applications .

Actividad Biológica

Saran is a copolymer primarily composed of vinylidene chloride and vinyl chloride, known for its unique physical and chemical properties. This article explores the biological activity of this compound, particularly its implications in various fields, including food safety, environmental science, and potential health effects.

Chemical Composition and Properties

This compound is synthesized through copolymerization of vinylidene chloride () and vinyl chloride (). The resulting polymer exhibits excellent barrier properties against gases, moisture, and chemicals, making it widely used in food packaging and other applications.

| Property | Value |

|---|---|

| Density | 1.5 g/cm³ |

| Melting Point | 170 °C |

| Glass Transition Temp. | -40 °C |

| Solubility in Water | Insoluble |

Food Safety Concerns

This compound's use in food packaging has raised concerns regarding the migration of chemicals from the polymer into food products. Studies indicate that certain additives and degradation products can leach into food, especially when heated or stored for extended periods. For example, research has shown that di-(2-ethylhexyl) adipate, a plasticizer used in some formulations, can migrate into food items, potentially leading to health risks such as endocrine disruption and liver toxicity in animal models .

Environmental Impact

The environmental persistence of this compound poses significant ecological risks. As a plastic material, this compound does not biodegrade easily, leading to accumulation in landfills and natural habitats. Research indicates that microplastics from this compound can enter aquatic ecosystems, affecting marine life through ingestion and bioaccumulation . The long-term effects on wildlife are still under investigation but are considered a growing concern in environmental biology.

Case Studies

- Migration Studies : A study conducted by Cao et al. (2014) examined the migration of plasticizers from this compound into various food products. The findings revealed detectable levels of harmful chemicals in meat and dairy products stored in this compound wrap, highlighting the need for stricter regulations on food packaging materials .

- Toxicological Assessments : Behairy et al. (2021) investigated the toxic effects of di-(2-ethylhexyl) adipate on rats, demonstrating that exposure led to significant hepatic and cardiac injuries. This study emphasizes the potential health risks associated with consuming food packaged in materials containing harmful additives .

Research Findings

Recent studies have focused on understanding the biological effects of this compound-related compounds:

- Irradiation Effects : Research published in the Bulletin of the Chemical Society of Japan explored how excimer laser irradiation affects this compound films, leading to the formation of reactive species that could potentially alter biological interactions . This study suggests that physical modifications to this compound may enhance or mitigate its biological activity.

- Health Risk Assessments : Investigations into the cumulative effects of microplastics from this compound indicate potential links to inflammatory responses and metabolic disorders in animal models, necessitating further research into their long-term health impacts .

Propiedades

IUPAC Name |

chloroethene;1,1-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2.C2H3Cl/c1-2(3)4;1-2-3/h1H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZSIQDUYCWNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-06-7 | |

| Record name | Vinyl chloride-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00911107 | |

| Record name | Chloroethene--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless granules; [Dow Chemical MSDS] | |

| Record name | Saran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9011-06-7, 109321-18-8 | |

| Record name | Ethene, 1,1-dichloro-, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroethene--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.